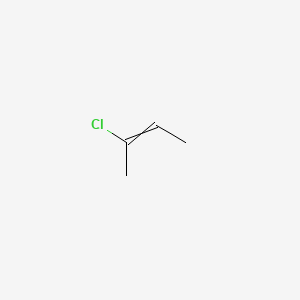

2-Chloro-2-butene

Descripción

Historical Trajectories in Halogenated Alkene Chemistry Research

The study of halogenated hydrocarbons has been a cornerstone of organic chemistry since the 19th century, evolving in lockstep with the fundamental understanding of chemical structures and reactivity. The systematic synthesis of haloalkanes and haloalkenes was propelled by the development of reliable and versatile methods, including the addition of halogens and hydrogen halides to alkenes and alkynes. By the 1930s, the electrophilic halogenation of alkenes was already considered a classic textbook reaction, with extensive studies focusing on the factors that dictate reaction pathways, such as substitution versus addition.

A significant leap in understanding these reactions was the proposal of cyclic halonium ions as intermediates to explain the observed stereospecificity in the chlorination and bromination of alkenes. This mechanistic insight provided a solid foundation for predicting and controlling the outcomes of these reactions. Throughout the latter half of the 20th century, the synthetic utility of alkene halogenation was demonstrated in increasingly complex applications. For instance, diastereoselective halofunctionalization became a critical strategy in acyclic stereoselection starting in the mid-1970s, and steroid halogenation played a pivotal role in the early development of conformational analysis. This rich history has established halogenated alkenes as fundamental building blocks and crucial subjects for mechanistic and theoretical investigation.

Significance of 2-Chloro-2-butene within Contemporary Organic Synthesis and Chemical Theory

This compound is a valuable building block in modern organic synthesis, primarily serving as an intermediate in the production of a wide range of chemicals. Its applications extend to the synthesis of pharmaceuticals, agrochemicals, dyes, and materials for polymer chemistry. The reactivity of this compound is characterized by its susceptibility to both nucleophilic and electrophilic attacks due to the presence of the chlorine atom and the carbon-carbon double bond. It readily undergoes reactions such as nucleophilic substitution, where the chlorine atom is replaced, and addition reactions across the double bond.

Beyond its role as a synthetic precursor, this compound is a subject of advanced research in chemical theory and physical organic chemistry. For example, it has been used in studies of unimolecular dissociation dynamics. nih.gov In these experiments, the photolysis of this compound generates the 2-buten-2-yl radical, allowing researchers to probe competing reaction pathways and test theoretical predictions of dissociation energy barriers. nih.gov Such experimental results provide crucial benchmarks for refining high-level electronic structure calculations. nih.gov Furthermore, theoretical studies using methods like Density Functional Theory (DFT) have been employed to model the molecular structure and reactivity of butene derivatives, including 2-chlorobutane (B165301), to understand the influence of substituents on the molecule's stability and reaction dynamics.

Stereoisomeric Considerations: (Z)- and (E)-2-Chloro-2-butene in Research Contexts

A critical aspect of the chemistry of this compound is the existence of stereoisomers. The restricted rotation around the carbon-carbon double bond gives rise to two geometric isomers: (Z)-2-chloro-2-butene (cis) and (E)-2-chloro-2-butene (trans). In the (Z) isomer, the higher-priority groups (chlorine and the adjacent methyl group) are on the same side of the double bond, whereas in the (E) isomer, they are on opposite sides.

This difference in spatial arrangement leads to distinct physical and chemical properties for each isomer. The (E) isomer is generally more thermally stable due to reduced steric strain between the substituents. These differences are reflected in their physical properties, as detailed in the table below.

Physical Properties of this compound Stereoisomers

| Property | (Z)-2-Chloro-2-butene | (E)-2-Chloro-2-butene | Mixture |

|---|---|---|---|

| Synonym | cis-2-Chloro-2-butene | trans-2-Chloro-2-butene | 2-Chlorobutene-2 lookchem.com |

| Molecular Formula | C₄H₇Cl | C₄H₇Cl | C₄H₇Cl |

| Molecular Weight | 90.55 g/mol | 90.551 g/mol | ~90.56 g/mol |

| CAS Number | 2211-69-0 | 2211-68-9 | 4461-41-0 |

| Boiling Point | --- | ~62.5 °C (335.65 K) | 64-70.6 °C lookchem.com |

| Density | --- | --- | 0.911-0.918 g/cm³ lookchem.com |

| Refractive Index (n20/D) | --- | --- | 1.4205 lookchem.com |

The ability to selectively synthesize a specific isomer is crucial for many applications. Research has shown that synthetic methods can be tailored to favor one isomer over the other. For instance, the dehydrohalogenation of 2-chloro-2-butane with a strong base like potassium hydroxide (B78521) (KOH) can produce this compound. More selectively, the addition of hydrogen chloride (HCl) to 1-butyne (B89482) using a palladium-on-carbon (Pd/C) catalyst has been shown to preferentially yield the (Z) isomer. The control of stereochemistry is paramount in fields like natural product synthesis, where the biological activity of a molecule is often dependent on its precise three-dimensional structure.

Representative Reactions of this compound

| Reaction Type | Reagents & Conditions | Major Product(s) |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide (NaOH) in aqueous solution | 2-Buten-2-ol |

| Halogenation (Addition) | Bromine (Br₂) in an inert solvent (e.g., CCl₄) | Dihalogenated butanes |

| Oxidation (Addition) | Oxidizing agents (e.g., KMnO₄, peracids) | Epoxides |

| Elimination (Dehydrohalogenation) | Strong base (e.g., KOH in ethanol) from 2-chloro-2-butane | (Z)- and (E)-2-Chloro-2-butene |

| Radical Formation (Photolysis) | 193 nm laser photolysis nih.gov | 2-Buten-2-yl radical nih.gov |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4461-41-0 |

|---|---|

Fórmula molecular |

C4H7Cl |

Peso molecular |

90.55 g/mol |

Nombre IUPAC |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

Clave InChI |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

SMILES |

CC=C(C)Cl |

SMILES isomérico |

C/C=C(\C)/Cl |

SMILES canónico |

CC=C(C)Cl |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 2 Chloro 2 Butene

Electrophilic Addition Reactions in 2-Chloro-2-butene Synthesis

Electrophilic addition reactions are a fundamental class of reactions in organic chemistry used to introduce new functional groups across a double or triple bond. In the context of this compound synthesis, the addition of hydrogen halides to alkynes is a key strategy.

Hydrogen Halide Additions to Alkynes

The addition of hydrogen chloride (HCl) to 2-butyne (B1218202) is a direct method for the synthesis of this compound. This reaction typically follows Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. However, with an internal alkyne like 2-butyne, the initial addition of HCl can lead to a mixture of (E)- and (Z)-2-chloro-2-butene. chemistrysteps.com

Catalyst Influence on Regioselectivity and Stereoselectivity (e.g., Palladium Catalysis)

To control the regioselectivity and stereoselectivity of the hydrochlorination of alkynes, various catalysts have been explored. While traditional methods might yield mixtures, modern catalytic systems offer improved control.

For instance, palladium-catalyzed hydrochlorination has been shown to be effective. A study by the Engle lab detailed a palladium(II)-catalyzed anti-hydrochlorination of unactivated alkynes. acs.org This method utilizes a directing group to control the regioselectivity of the chloropalladation step, leading to the formation of a specific isomer. acs.org While this specific study focused on alkynes with directing groups, the principle highlights the potential of palladium catalysis to influence the stereochemical outcome of the addition.

Gold catalysts have also emerged as powerful tools for the hydrofunctionalization of alkynes. mdpi.com Researchers have developed a gold(I)-catalyzed regioselective anti-hydrochlorination of unactivated alkynes that can be performed at room temperature. This method overcomes the common issue of catalyst poisoning by chloride ions.

The use of specific catalysts can significantly influence the product distribution. For example, certain catalysts may favor the formation of the (Z)-isomer of this compound.

| Catalyst System | Selectivity | Reference |

|---|---|---|

| Palladium(II) acetate (B1210297) with directing group | anti-hydrochlorination | acs.org |

| Gold(I) complex | anti-hydrochlorination |

This table provides examples of catalyst systems and their influence on the stereoselectivity of alkyne hydrochlorination.

Mechanistic Pathways of Alkyne Hydrohalogenation

The mechanism of hydrogen halide addition to alkynes can proceed through different pathways. One common pathway involves the formation of a vinyl cation intermediate. chemistrysteps.com The alkyne's pi electrons attack the hydrogen of the hydrogen halide, forming a vinyl cation and a halide ion. The halide ion then attacks the carbocation, yielding the vinyl halide. jove.com The stability of the intermediate carbocation dictates the regioselectivity of the addition, following Markovnikov's rule. wikipedia.org

An alternative mechanism, particularly under certain conditions, is a termolecular process. jove.com This pathway avoids the formation of a high-energy vinyl cation and involves the simultaneous interaction of the alkyne with two molecules of the hydrogen halide. jove.com This can lead to a trans addition product. jove.com

The reaction can often be stopped at the vinyl halide stage because the resulting haloalkene is generally less reactive than the starting alkyne towards further electrophilic addition due to the electron-withdrawing effect of the halogen. chemistrysteps.com However, the addition of a second equivalent of HX can occur, leading to a geminal dihalide. chemistrysteps.com

Halogenation of Butenes and Subsequent Transformations

Another approach to synthesizing this compound involves the halogenation of a butene isomer, followed by an elimination reaction. For example, 2-butene (B3427860) can react with chlorine (Cl2) to form 2,3-dichlorobutane (B1630595). Subsequent dehydrohalogenation of this vicinal dihalide can yield this compound. The conditions of the dehydrohalogenation reaction (e.g., the base used) will influence the position of the resulting double bond.

Elimination Reactions for this compound Preparation

Elimination reactions are another cornerstone of organic synthesis, often used to create unsaturation in a molecule by removing atoms or groups from adjacent carbons.

Dehydrohalogenation of Haloalkanes (e.g., 2,2-Dichlorobutane)

The dehydrohalogenation of a dihaloalkane is a viable route to this compound. For instance, treating 2,2-dichlorobutane (B1583581) with a strong base can induce the elimination of one molecule of hydrogen chloride, yielding this compound. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination.

When a haloalkane has more than one type of β-hydrogen, a mixture of alkene products can be formed. shaalaa.com According to Saytzeff's rule, the more substituted alkene is typically the major product because it is more stable. In the dehydrohalogenation of 2-chlorobutane (B165301) with a strong base like alcoholic potassium hydroxide (B78521) (KOH), both but-1-ene and but-2-ene are formed. shaalaa.comshaalaa.com But-2-ene is the major product due to its greater stability.

| Substrate | Base/Conditions | Major Product | Reference |

|---|---|---|---|

| 2-Chlorobutane | Alcoholic KOH | But-2-ene | shaalaa.comshaalaa.com |

| 2-Chloro-2-methylbutane (B165293) | Sodium ethoxide in ethanol (B145695) | 2-Methyl-2-butene (B146552) | neetprep.com |

This table illustrates the products of dehydrohalogenation reactions, demonstrating the principle of Saytzeff's rule.

Base-Catalyzed Approaches (e.g., Potassium Hydroxide in Ethanol)

The dehydrohalogenation of vicinal or geminal dihalides and alkyl halides is a fundamental method for the synthesis of alkenes, including this compound. A prevalent and well-established method involves the use of a strong base, with potassium hydroxide (KOH) in an ethanol solvent being a classic example. researchgate.net This approach typically involves the elimination of a hydrogen halide from a suitable precursor, such as 2,3-dichlorobutane or 2-chlorobutane.

The reaction is generally carried out under reflux conditions to provide the necessary energy to overcome the activation barrier for the elimination reaction. The ethanolic solution of KOH provides a basic medium where the hydroxide ion (or more accurately, the ethoxide ion formed in equilibrium) acts as the base to abstract a proton from a carbon atom adjacent (beta) to the carbon bearing the chlorine atom. This concerted (E2) or stepwise (E1) removal of a proton and a chloride ion results in the formation of a double bond.

The choice of an alcoholic solvent like ethanol is crucial as it favors the elimination pathway over the competing nucleophilic substitution (SN2) reaction. researchgate.net While aqueous KOH would primarily lead to the formation of alcohols through substitution, alcoholic KOH generates ethoxide ions (C₂H₅O⁻), which are a stronger base than hydroxide ions and can also be more sterically hindered, thus promoting elimination. The general reaction for the dehydrohalogenation of 2-chlorobutane is as follows:

CH₃-CHCl-CH₂-CH₃ + KOH (in ethanol) → CH₃-CH=CCl-CH₃ + KCl + H₂O

It is important to note that this reaction can lead to a mixture of products, including positional isomers (1-chloro-2-butene) and stereoisomers ((Z)- and (E)-2-chloro-2-butene). The distribution of these products is governed by Saytzeff's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. Therefore, this compound is generally favored over 1-chloro-2-butene (B1196595).

Catalytic Dehydrochlorination Mechanistic Studies

Beyond stoichiometric base-catalyzed reactions, catalytic dehydrochlorination offers a more efficient and potentially more selective route to chloroalkenes. These reactions are often carried out in the gas phase over solid catalysts at elevated temperatures. Mechanistic studies have been conducted on various catalysts to understand the active sites and reaction pathways involved in the elimination of HCl.

For the dehydrochlorination of dichlorobutanes, catalysts such as metal oxides (e.g., CaO, Al₂O₃) and metal halides (e.g., CaCl₂) have been investigated. The mechanism of dehydrochlorination on these polar catalysts can vary. On basic oxides like CaO, the reaction is believed to proceed through a carbanion-like transition state, where a basic site on the catalyst surface abstracts a proton, facilitating the departure of the chloride ion.

In contrast, on acidic or amphoteric oxides like Al₂O₃, the mechanism can involve Lewis acid sites that coordinate with the chlorine atom, weakening the C-Cl bond and promoting the elimination process. The nature of the active sites, whether acidic or basic, plays a critical role in the catalytic activity and selectivity.

Studies on related compounds, such as the dehydrochlorination of 1,2-dichloroethane (B1671644) to vinyl chloride, have shown that nitrogen-doped carbon catalysts can be highly effective. muni.cz The mechanism on these catalysts is proposed to involve basic pyridinic-N sites that facilitate the formation of a carbanion intermediate. The reaction proceeds via an E2-like mechanism on the catalyst surface. While not directly studying this compound, these findings provide valuable insights into the potential mechanisms for its catalytic synthesis from dichlorobutanes.

Novel Synthetic Routes and Optimized Reaction Conditions

Continuous-Flow Microreactor Applications in Chloroalkene Synthesis Research

Continuous-flow microreactors are emerging as a powerful tool in chemical synthesis, offering significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. researchgate.net The synthesis of chloroalkenes, which can involve volatile and reactive intermediates, is particularly well-suited for this technology.

Research on the synthesis of related compounds, such as 2-chloro-2-methylbutane from the reaction of isoamylene and hydrochloric acid, has demonstrated the successful application of continuous-flow microreactors. researchgate.net In this study, a micro-channel reactor with a back-pressure system allowed for an increase in the reaction temperature above the boiling point of the reactants, significantly accelerating the reaction rate. researchgate.net This resulted in a dramatic reduction in reaction time compared to the batch process, while achieving high conversion and enabling continuous production. researchgate.net

The principles from this research can be directly applied to the synthesis of this compound. For instance, the addition of HCl to 1-butyne (B89482) or the dehydrochlorination of dichlorobutane could be performed in a continuous-flow system. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and selectivities. The enhanced safety features of microreactors would also be beneficial when handling reactants like hydrochloric acid and volatile alkene products.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for a Representative Chloroalkane

| Parameter | Batch Process | Continuous-Flow Microreactor |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Higher risk with hazardous materials | Inherently safer due to small volumes |

| Scalability | Difficult and non-linear | Straightforward by parallelization or longer run times |

| Yield & Selectivity | Often lower | Can be significantly improved |

This table is a generalized comparison based on findings for similar reactions, such as the synthesis of 2-chloro-2-methylbutane. researchgate.net

Photochemical and Radical-Mediated Synthetic Pathways

Photochemical and radical-mediated reactions offer alternative synthetic routes to this compound, often proceeding under mild conditions. These methods typically involve the generation of highly reactive radical intermediates that can initiate a chain reaction.

A key piece of evidence linking this compound to photochemical processes is the fact that its photodissociation at 193 nm is used to generate 2-buten-2-yl radicals for further study. This indicates that the C-Cl bond in this compound is susceptible to photochemical cleavage.

The synthesis of this compound could potentially be achieved through the radical-mediated chlorination of butane (B89635) or butene isomers. For example, the photochemical bromination of butane is known to proceed via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from butane to form a butyl radical, which then reacts with Br₂ to form the product and another bromine radical. A similar mechanism could be envisioned for chlorination using a suitable chlorine radical source.

Furthermore, radical additions to alkynes or allenes could also yield this compound. For instance, the radical-mediated addition of HCl across the triple bond of 1-butyne, initiated by a radical initiator, could lead to the formation of the desired product. The regioselectivity of such an addition would be a critical factor to control. While specific literature on the direct photochemical synthesis of this compound is sparse, the fundamental principles of radical chemistry suggest its feasibility.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers, (Z) or (E), of this compound is of significant interest as the geometry of the double bond can have a profound impact on the reactivity and properties of the molecule. Stereoselectivity can be achieved by carefully choosing the synthetic method and reaction conditions.

Control of (Z)/(E) Selectivity in Addition and Elimination Reactions

Controlling the stereochemical outcome of a reaction to favor either the (Z) or (E) isomer of this compound is a key challenge in its synthesis. Two primary strategies for achieving this are through the stereoselective addition to an alkyne or the stereoselective elimination from a saturated precursor.

Addition Reactions:

The addition of hydrogen chloride (HCl) to 1-butyne is a direct route to this compound. The stereoselectivity of this reaction can be influenced by the use of a catalyst. For instance, the use of a palladium on carbon (Pd/C) catalyst has been reported to favor the formation of the (Z)-isomer. The mechanism likely involves the formation of a vinylpalladium intermediate, with the stereochemical outcome being determined by the geometry of the syn-addition of HCl across the triple bond.

Elimination Reactions:

The dehydrohalogenation of a suitable precursor, such as meso- or dl-2,3-dichlorobutane, is another powerful method for controlling the stereochemistry of the resulting alkene. The stereochemical course of an E2 elimination is dictated by the anti-periplanar arrangement of the departing hydrogen and chlorine atoms.

The choice of the base can also play a crucial role in determining the (Z)/(E) ratio. The use of a sterically hindered (bulky) base, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), can favor the formation of the thermodynamically less stable (Z)-isomer. This is because the bulky base will preferentially abstract the less sterically hindered proton, which can lead to the formation of the Z-alkene. In contrast, a smaller base, like potassium hydroxide, may lead to a product mixture that is closer to the thermodynamic equilibrium, favoring the more stable (E)-isomer.

Table 2: Factors Influencing (Z)/(E) Selectivity in the Synthesis of this compound

| Synthetic Method | Reagents/Catalyst | Favored Isomer | Rationale | Reference |

| Addition to 1-Butyne | HCl, Pd/C catalyst | (Z) | Syn-addition mechanism on the catalyst surface. | |

| Dehydrohalogenation | Bulky base (e.g., potassium tert-butoxide) | (Z) | Preferential abstraction of the less sterically hindered proton. | |

| Dehydrohalogenation | Small base (e.g., KOH in ethanol) | (E) (often as major product) | Formation of the more thermodynamically stable alkene is favored. |

This control over stereoselectivity is vital for the application of this compound as a building block in organic synthesis, where the specific geometry of the starting material can dictate the stereochemistry of the final product.

Reaction Mechanisms and Chemical Transformations of 2 Chloro 2 Butene

Nucleophilic Substitution Reactions at the Vinylic Carbon

The chlorine atom in 2-chloro-2-butene is attached to a vinylic carbon, which significantly influences its susceptibility to nucleophilic attack.

Mechanistic Investigations of Sₙ1 and Sₙ2 Pathways in Vinylic Halides

Vinylic halides, such as this compound, are generally unreactive towards Sₙ2 reactions. The incoming nucleophile is repelled by the electron density of the carbon-carbon double bond and is sterically hindered from achieving the necessary backside attack.

The Sₙ1 pathway, which involves the formation of a carbocation intermediate, is also challenging for vinylic halides. The resulting vinylic carbocation is highly unstable. However, under forcing conditions or with specific substrates, Sₙ1-type reactions can be observed. For instance, the reaction of 2-chloro-2-methylbutane (B165293) with a nucleophile proceeds via an Sₙ1 mechanism due to the formation of a relatively stable tertiary carbocation. In the case of this compound, the resulting secondary vinylic carbocation is less stable. The presence of the chlorine atom can, however, offer some stabilization to an adjacent carbocation through pi-donation of its lone pair electrons.

Reactivity of this compound with Diverse Nucleophiles

Despite the general inertness of vinylic halides, this compound can undergo nucleophilic substitution reactions under specific conditions. Strong nucleophiles are typically required to facilitate these transformations. For example, treatment with hydroxide (B78521) ions (OH⁻) can lead to the formation of 2-buten-2-ol. The reaction with sodium iodide in acetone (B3395972) can also be used to demonstrate nucleophilic substitution, where the formation of a precipitate of sodium chloride provides evidence of the reaction.

The table below summarizes the reactivity of this compound with selected nucleophiles.

| Nucleophile | Reagent | Product | Reaction Type |

| Hydroxide | NaOH | 2-Buten-2-ol | Nucleophilic Substitution |

| Iodide | NaI in acetone | 2-Iodo-2-butene | Nucleophilic Substitution |

Electrophilic Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles.

Halogenation and Hydrohalogenation Studies

This compound readily undergoes addition reactions with halogens and hydrogen halides. The addition of halogens like bromine (Br₂) results in the formation of a dihalogenated compound. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation, the addition of hydrogen halides such as hydrogen chloride (HCl), is a classic example of an electrophilic addition reaction. The reaction is initiated by the attack of the double bond on the electrophilic proton of the hydrogen halide.

Regioselectivity and Markovnikov's Rule in Chlorinated Alkenes

The addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.uk This rule is explained by the formation of the more stable carbocation intermediate. In the case of this compound, both double-bonded carbons are disubstituted. However, the electronic effect of the chlorine atom influences the regioselectivity. The chlorine atom is electron-withdrawing via induction but can be electron-donating through resonance. The stability of the potential carbocation intermediates will determine the major product. The carbocation formed on the carbon adjacent to the chlorine can be stabilized by the lone pair of electrons on the chlorine atom.

Carbocation Rearrangements in Addition Reactions

Carbocation intermediates formed during electrophilic addition reactions can undergo rearrangements to form more stable carbocations. These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. For example, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl leads to a rearranged product, 2-chloro-2,3-dimethylbutane, via a methyl shift in the intermediate carbocation. While rearrangements are possible, the stability of the initially formed carbocation in the reaction of this compound makes significant rearrangement less likely under standard conditions.

The following table provides examples of electrophilic addition reactions of this compound.

| Reagent | Product | Key Feature |

| Br₂ in CCl₄ | 2,3-Dibromo-2-chlorobutane | Halogenation |

| HCl | 2,2-Dichlorobutane (B1583581) | Hydrohalogenation (Markovnikov addition) |

Oxidation and Epoxidation Reactions of this compound

The double bond in this compound is susceptible to oxidation and epoxidation, leading to the formation of various oxygenated derivatives. These reactions are fundamental in synthetic chemistry for introducing oxygen-containing functional groups into molecules.

Formation of Oxygenated Derivatives

The oxidation of this compound can yield epoxides and other oxygen-containing compounds. Oxidizing agents like peroxy acids are commonly employed for the epoxidation of alkenes. jove.com The reaction of (Z)-2-chloro-2-butene with an oxidizing agent can lead to the formation of the corresponding epoxide.

The formation of epoxides from alkenes, such as this compound, can also be achieved through the cyclization of halohydrins in the presence of a base. jove.com This intramolecular reaction is a variation of the Williamson ether synthesis. jove.com For instance, the halohydrin derived from cis-2-butene (B86535), 3-chloro-2-butanol, can be cyclized to cis-2,3-dimethyloxirane. jove.com

Catalytic Oxidation Systems (e.g., Ruthenium Catalysts)

Ruthenium catalysts have demonstrated effectiveness in the oxidation of various organic compounds, including alkenes. A water-soluble ruthenium(II)-tetrasulfophthalocyanine catalyst (RuPcS) has been shown to effectively promote the oxidation of chloro-alkenes, such as this compound, using hydrogen peroxide as the oxidant in aqueous solutions at room temperature. This catalytic system leads to the dechlorination of the chloro-alkene.

Ruthenium complexes, in general, are versatile catalysts for oxidation reactions. For example, the combination of RuCl₂(PPh₃)₃ and 2,2',6,6'-tetramethylpiperidine N-oxyl (TEMPO) provides an efficient system for the aerobic oxidation of alcohols to aldehydes and ketones. While this specific example pertains to alcohols, it highlights the potential of ruthenium-based systems in oxidation catalysis. The mechanism often involves the formation of a ruthenium-oxo species or a hydridometal intermediate.

Radical Reactions Involving this compound

This compound is also a substrate for radical reactions, which involve intermediates with unpaired electrons. These reactions are initiated by processes such as photodissociation.

Unimolecular Dissociation of 2-Buten-2-yl Radical from this compound

The 2-buten-2-yl radical can be generated from the 193 nm photodissociation of this compound. acs.org This initial step involves the cleavage of the carbon-chlorine bond. acs.org The resulting 2-buten-2-yl radical is formed with a range of internal energies. acs.org

Once formed, the 2-buten-2-yl radical can undergo unimolecular dissociation through several competing pathways :

C-C fission: leading to the formation of a methyl radical (CH₃) and propyne.

C-H fission: resulting in the production of a hydrogen atom (H) and 1,2-butadiene (B1212224).

C-H fission: yielding a hydrogen atom (H) and 2-butyne (B1218202).

Experimental studies have determined that the lowest-energy dissociation barrier for the 2-buten-2-yl radical is approximately 31 ± 2 kcal/mol, which corresponds to the C-C fission pathway. The photodissociation of the 2-buten-2-yl radical itself, upon UV excitation, also shows two dissociation pathways for H-atom loss, a major slow pathway and a minor fast pathway, leading to the formation of 2-butyne and 1,2-butadiene.

Reactions with Halogen Atoms (e.g., Chlorine Atoms)

The reaction of this compound with halogen atoms, particularly chlorine, is a key area of study in gas-phase kinetics.

Kinetics and Product Distribution Studies

The reactions of chlorine atoms with alkenes, including isomers of butene, have been investigated to determine their rate constants and product distributions. While specific kinetic data for the reaction of chlorine atoms with this compound is not detailed in the provided results, studies on similar molecules like cis- and trans-2-butene provide valuable insights. The reaction of chlorine atoms with cis- and trans-2-butene proceeds via addition, addition-elimination from a chemically activated adduct, and abstraction reactions. These pathways lead to the formation of various chlorinated butanes and butenes.

The rate constants for the reactions of chlorine atoms with various alkenes have been measured using relative rate techniques. For example, the rate constants for the reaction of Cl with cis-2-butene and trans-2-butene are reported to be (3.76 ± 0.84) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ and (3.31 ± 0.47) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. These studies help in understanding the reactivity of the C=C double bond towards chlorine atoms. The photooxidation of 2-methyl-2-butene (B146552) in the presence of active chlorine has also been studied, showing rapid oxidation under UV irradiation due to the photodissociation of active chlorine.

Stereochemical Effects in Gas-Phase Radical Additions

The stereochemistry of the starting alkene plays a crucial role in determining the product distribution in gas-phase radical addition reactions. Studies on the addition of chlorine atoms to the isomers of 2-butene (B3427860) provide significant insight into the behavior of analogous compounds like this compound. The reaction proceeds through the formation of a 3-chloro-2-butyl radical intermediate. acs.org The subsequent reactions of this radical lead to a variety of products, with yields that are dependent on the stereochemistry of the initial butene isomer. acs.org

Research using Fourier-transform infrared (FTIR) and gas chromatography (GC) analyses to study the reaction of chlorine atoms with cis- and trans-2-butene has shown that the products are formed through three main pathways: addition, addition-elimination from a chemically activated adduct, and abstraction. acs.org These pathways result in the formation of a stabilized 3-chloro-2-butyl radical, a chemically activated 3-chloro-2-butyl radical, and a methylallyl radical, respectively. acs.org

The stereochemical identity of the starting butene isomer influences the distribution of the resulting chlorinated products. For instance, the reaction with cis-2-butene yields a different isomeric ratio of products compared to the reaction with trans-2-butene. acs.org This demonstrates that the initial spatial arrangement of the methyl groups in the alkene affects the formation and subsequent reactions of the radical intermediates.

A detailed study of the products from the gas-phase reaction of chlorine atoms with cis- and trans-2-butene at 700 Torr of N₂ revealed specific product yields, highlighting the impact of the starting isomer's stereochemistry. acs.org

Product Yields from the Reaction of Cl Atoms with 2-Butene Isomers

| Product | Yield from cis-2-Butene (%) | Yield from trans-2-Butene (%) |

| meso-2,3-Dichlorobutane | 47 | 48 |

| dl-2,3-Dichlorobutane | 18 | 17 |

| 3-Chloro-1-butene | 13 | 12 |

| cis-1-Chloro-2-butene | 13 | 2 |

| trans-1-Chloro-2-butene | 2 | 16 |

| trans-2-Butene | 8 | - |

| cis-2-Butene | - | 2 |

Data sourced from a study on the reactions of Cl atoms with cis- and trans-2-butene. acs.org

Isomerization and Rearrangement Pathways

This compound exists as two geometric isomers: (Z)-2-chloro-2-butene and (E)-2-chloro-2-butene. The interconversion and rearrangement of these isomers are governed by specific dynamic and catalytic factors.

Interconversion Dynamics of (Z)- and (E)-Isomers

The (Z) and (E) isomers of this compound are distinct compounds due to the restricted rotation around the carbon-carbon double bond. The "Z" designation (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side, while the "E" designation (entgegen, meaning "opposite") indicates they are on opposite sides. For this compound, the priority groups are the chlorine and a methyl group.

Interconversion between these isomers is not spontaneous under normal conditions because it requires breaking the pi (π) bond, which involves a significant energy barrier. However, this transformation can be induced. For example, in related fluorinated butenes, it has been observed that the (E)-isomer can transform into the (Z)-isomer upon long-term storage or under UV irradiation, with the latter achieving a quantitative yield. This suggests that energy input, such as light, can facilitate the isomerization of halogenated butenes.

Catalyst-Mediated Isomerization

Catalysts can significantly lower the energy barrier for isomerization, enabling the interconversion of (Z)- and (E)-isomers under milder conditions. The isomerization of butene is a well-studied process that provides a model for the behavior of this compound. Catalysts such as palladium on carbon (Pd/C) are used in synthesis routes involving the addition of hydrogen chloride to 1-butyne (B89482), where they can influence the stereochemistry of the final this compound product. The mechanism involves the catalyst stabilizing intermediates that favor the formation of a specific isomer.

Furthermore, acid catalysts are known to facilitate the isomerization of alkenes. acs.org In a related system, the isomerization of (E)-1,1,1,4,4,4-hexafluorobut-2-ene to its (Z)-isomer was studied in the presence of various catalysts, including Lewis acids like SbCl₅ and AlCl₃. Such catalysts can promote the formation of a carbocation intermediate, which allows for rotation around the central carbon-carbon bond before the double bond is reformed, leading to the more stable isomer.

Catalytic Aspects in this compound Reactivity

Catalysis is fundamental to controlling the transformations of this compound, influencing reaction rates and product selectivity. Both acid-base and metal-based catalysts, operating in homogeneous or heterogeneous phases, are employed.

Acid-Base Catalysis in Halogenated Butene Transformations

Acid and base catalysis plays a pivotal role in the reactions of halogenated alkenes. Strong acids can protonate the double bond of an alkene, creating a carbocation intermediate. This intermediate is susceptible to attack by nucleophiles or can undergo rearrangement to a more stable carbocation. libretexts.org In the context of this compound, acid catalysis can facilitate addition reactions or rearrangements. The choice of solvent is critical in these reactions; for instance, using water or alcohol as a solvent with a strong acid can lead to the formation of alcohols or ethers as competing products.

Conversely, strong bases are used to promote elimination reactions (dehydrohalogenation). Treating a related compound, 2-chloro-2-methylbutane, with a strong base like sodium hydroxide or potassium tert-butoxide leads to the elimination of HCl and the formation of alkenes. The choice of base can influence which isomeric product predominates, often governed by steric factors and the stability of the resulting alkene (Zaitsev's rule).

Homogeneous and Heterogeneous Catalysis Studies

Catalysis is broadly divided into homogeneous and heterogeneous catalysis, both of which are relevant to the chemistry of this compound.

Homogeneous catalysis occurs when the catalyst is in the same phase as the reactants. savemyexams.com Many industrial processes, such as the Wacker process for oxidizing ethylene (B1197577) to acetaldehyde, utilize homogeneous catalysts like palladium(II) chloride in the liquid phase. Organometallic complexes are common homogeneous catalysts, and their study has led to a molecular-level understanding of reaction mechanisms. For halogenated alkenes, recent advances have shown that d⁰ Schrock-type catalysts are effective for metathesis reactions, allowing for the stereoselective formation of chloro-alkenes.

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com These are widely used in the petrochemical industry, for example, in converting ethene and butene to propene using silica-supported tungsten oxide. The reaction occurs on the surface of the catalyst through a process of adsorption of reactants, reaction on the surface, and desorption of products. savemyexams.com Solid acid catalysts, such as zeolites, can be used for transformations like the cyclization of related molecules, involving both Brønsted and Lewis acid sites.

Stereochemistry and Isomerism in 2 Chloro 2 Butene Research

Geometric Isomerism: (Z)- and (E)- Configurations of 2-Chloro-2-butene

Geometric isomerism, also known as cis-trans isomerism, arises in this compound due to the restricted rotation around the carbon-carbon double bond. This rigidity results in two different spatial arrangements of the substituents attached to the double-bonded carbons, leading to the formation of (Z)- and (E)-2-chloro-2-butene.

The (Z) isomer, derived from the German word "zusammen" meaning "together," has the higher priority substituent groups on the same side of the double bond. Conversely, the (E) isomer, from the German "entgegen" meaning "opposite," has the higher priority groups on opposite sides. These two isomers are distinct compounds with different physical and chemical properties.

CIP Prioritization Rules and Nomenclatural Assignment

The assignment of (Z) and (E) configurations to the isomers of this compound is governed by the Cahn-Ingold-Prelog (CIP) priority rules. These rules are based on the atomic number of the atoms directly attached to the double bond carbons.

For this compound, the substituents on the C2 carbon are chlorine and a methyl group, while on the C3 carbon, they are a hydrogen atom and a methyl group.

Assignment of Priorities:

At C2: Chlorine (atomic number 17) has a higher priority than the carbon of the methyl group (atomic number 6).

At C3: The carbon of the methyl group (atomic number 6) has a higher priority than the hydrogen atom (atomic number 1).

Based on these priorities:

(Z)-2-chloro-2-butene: The higher priority groups (chlorine and the C3-methyl group) are on the same side of the double bond.

(E)-2-chloro-2-butene: The higher priority groups are on opposite sides of the double bond.

| Double Bond Carbon | Substituent 1 | Priority of Substituent 1 | Substituent 2 | Priority of Substituent 2 |

|---|---|---|---|---|

| C2 | Cl | High | CH₃ | Low |

| C3 | CH₃ | High | H | Low |

Conformational Analysis of this compound Isomers

Conformational analysis of this compound isomers involves studying the different spatial arrangements of atoms that can be interconverted by rotation around single bonds. While the double bond is rigid, rotation around the single bonds (C-C and C-H) can lead to various conformers. These conformers, such as staggered and eclipsed forms, have different potential energies due to steric and torsional strain.

For instance, looking down the C2-C3 bond, different staggered and eclipsed conformations can be visualized using Newman projections. The relative stability of these conformers is influenced by the steric interactions between the bulky chlorine atom and the methyl groups. The most stable conformation will be the one that minimizes these steric repulsions. In the case of similar molecules like 2-chlorobutane (B165301), the anti-conformation, where the largest groups are furthest apart, is generally the most stable.

Configurational Stability and Interconversion Barriers

The (Z) and (E) isomers of this compound are configurational isomers, meaning they cannot be interconverted by simple rotation around the double bond under normal conditions. The interconversion requires breaking the π-bond, which constitutes a significant energy barrier.

Experimental Determination of Isomerization Activation Energies

Influence of Reaction Conditions on Isomer Distribution

The distribution of (Z) and (E) isomers can be influenced by the conditions under which this compound is synthesized or subjected to reaction. For instance, in the synthesis of (Z)-2-chloro-2-butene via the addition of hydrogen chloride to 1-butyne (B89482), the use of a palladium on carbon (Pd/C) catalyst can enhance the selectivity towards the (Z) isomer. Similarly, the dehydrohalogenation of 2,2-dichlorobutane (B1583581) can yield a mixture of the (Z) and (E) isomers, with the ratio potentially being influenced by the base and solvent used.

In some reactions, one isomer may be thermodynamically more stable than the other. For example, in many simple alkenes, the trans isomer is more stable due to reduced steric strain. However, the "cis effect" has been observed in some fluorinated alkenes, where the cis isomer is more stable. The relative stability of the this compound isomers would dictate the equilibrium distribution under thermodynamic control.

Stereoselectivity in Reactions Involving this compound

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. Reactions involving this compound can exhibit stereoselectivity, leading to a major product with a specific stereochemical configuration.

For example, in addition reactions to the double bond, the incoming reagents can add in a syn (same side) or anti (opposite side) fashion. The stereochemistry of the starting alkene ((Z) or (E)) can influence the stereochemistry of the product. For instance, the anti-addition of bromine to (E)-2-butene yields a meso compound, while the same reaction with (Z)-2-butene produces a racemic mixture of enantiomers. This type of reaction, where different stereoisomeric reactants lead to different stereoisomeric products, is termed stereospecific.

Control of Product Stereochemistry in Addition and Substitution Reactions

The stereochemical outcome of reactions involving this compound is highly dependent on the isomeric form of the reactant, either (E)-2-chloro-2-butene or (Z)-2-chloro-2-butene, and the reaction type. The control of product stereochemistry is a critical aspect of synthetic organic chemistry.

Addition Reactions:

The addition of halogens, such as bromine (Br₂), to the double bond of this compound is expected to be a stereospecific reaction. This means that the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting dihalide product. The reaction is anticipated to proceed via an anti-addition, where the two new bromine atoms add to opposite faces of the double bond.

For instance, the bromination of (Z)-2-chloro-2-butene is predicted to yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-2-chlorobutane. Conversely, the bromination of (E)-2-chloro-2-butene would be expected to produce the meso compound, (2R,3R)- and (2S,3S)-2,3-dibromo-2-chlorobutane, which are enantiomers and would be formed in a racemic mixture. This is analogous to the well-documented bromination of the cis and trans isomers of 2-butene (B3427860). doubtnut.commsu.edu

Table 1: Expected Stereochemical Products of Bromine Addition to this compound Isomers

| Reactant Isomer | Type of Addition | Product(s) |

| (Z)-2-Chloro-2-butene | anti-addition | Racemic mixture of enantiomeric dihalides |

| (E)-2-Chloro-2-butene | anti-addition | Racemic mixture of diastereomeric dihalides |

Substitution Reactions:

This compound is an allylic halide, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanisms, such as Sₙ1, Sₙ2, Sₙ1', and Sₙ2', each with distinct stereochemical consequences.

In an Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (chlorine) from the opposite side, resulting in an inversion of configuration at that carbon center. This is known as a Walden inversion. For an Sₙ2 reaction to occur on this compound, the incoming nucleophile would attack the C2 carbon, leading to a product with the opposite stereochemistry at this center if it were chiral.

However, due to the allylic nature of the system, Sₙ' reactions (allylic rearrangement) are also possible, where the nucleophile attacks the C4 carbon, leading to a rearranged product. The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521), for example, yields a mixture of 2-buten-1-ol and 1-buten-3-ol.

Mechanistic Basis for Stereochemical Outcomes

The stereochemical control observed in reactions of this compound is a direct consequence of the underlying reaction mechanisms.

Mechanism of Addition Reactions:

The electrophilic addition of halogens to alkenes proceeds through a cyclic halonium ion intermediate. In the case of this compound, the initial attack of the bromine molecule on the double bond would form a bridged chloronium-stabilized bromonium ion.

The formation of this cyclic intermediate is key to the observed anti-addition. The bridged structure blocks one face of the molecule. Consequently, the nucleophilic attack by the bromide ion (Br⁻) in the second step must occur from the opposite face (back-side attack).

For (Z)-2-chloro-2-butene , this back-side attack on the two carbons of the former double bond leads to the formation of a pair of enantiomers, resulting in a racemic mixture. doubtnut.com

For (E)-2-chloro-2-butene , the same mechanistic pathway of anti-addition via a cyclic intermediate results in the formation of a pair of diastereomers.

Mechanism of Substitution Reactions:

The stereochemical outcome of nucleophilic substitution reactions is dictated by whether the reaction follows a concerted (Sₙ2/Sₙ2') or a stepwise (Sₙ1/Sₙ1') pathway.

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks as the leaving group departs. The transition state involves a pentacoordinate carbon atom. To minimize steric repulsion, the nucleophile attacks from the side opposite to the leaving group, leading to a predictable inversion of stereochemistry.

Sₙ1 Mechanism: This two-step mechanism involves the initial formation of a carbocation intermediate. In the case of this compound, this would be an allylic carbocation, which is stabilized by resonance. The planar nature of the carbocation allows the nucleophile to attack from either face, which would typically lead to a racemic mixture of products if the carbon becomes a stereocenter. The stability of the carbocation is a crucial factor, and rearrangements can occur to form a more stable carbocation. msu.edu

Advanced Spectroscopic and Analytical Research Methodologies for 2 Chloro 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-chloro-2-butene. It provides critical information about the chemical environment of hydrogen and carbon atoms within the molecule.

Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are instrumental in differentiating the isomers of this compound and establishing the connectivity of atoms. ¹H NMR spectroscopy focuses on the hydrogen atoms, revealing details about their electronic environments and proximity to other nuclei. The chemical shifts, integration of signals (proton counting), and spin-spin splitting patterns in the ¹H NMR spectrum allow for the assignment of specific protons within the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus compared to protons, FT-NMR techniques are standard for acquiring ¹³C spectra. A key advantage of ¹³C NMR is the wider range of chemical shifts, which often allows for the resolution of individual carbon signals that may overlap in a ¹H NMR spectrum. For instance, while isomers like 1-chlorobutane (B31608) and 2-chlorobutane (B165301) cannot be distinguished solely by the number of ¹³C NMR resonance lines, the specific chemical shifts provide the necessary differentiation. The electronegativity of the chlorine atom significantly influences the chemical shifts of nearby carbon atoms, with the effect diminishing with distance.

Table 1: Comparison of ¹H NMR and ¹³C NMR for Isomer Differentiation

| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

|---|---|---|

| Nucleus Observed | ¹H (Proton) | ¹³C (Carbon-13) |

| Information Provided | Number of unique proton environments, electronic environment, proton connectivity (through splitting) | Number of unique carbon environments, carbon skeleton framework |

| Signal Splitting | Common (spin-spin coupling with neighboring protons) | Generally decoupled from protons to simplify the spectrum |

| Chemical Shift Range | Narrower (typically 0-12 ppm) | Wider (typically 0-220 ppm), leading to better signal resolution |

| Sensitivity | High | Low |

The assignment of stereochemistry in molecules like the (E) and (Z) isomers of this compound can be achieved through advanced NMR techniques. While basic 1D NMR provides foundational data, 2D NMR experiments are often necessary for unambiguous structural and stereochemical elucidation of complex molecules. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms. For the isomers of this compound, NOE experiments would show a correlation between the methyl protons and the vinyl proton in the (E)-isomer, whereas in the (Z)-isomer, a correlation would be observed between the two methyl groups.

¹H NMR and ¹³C NMR for Isomer Differentiation and Connectivity

Mass Spectrometry (MS) in Molecular Characterization

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, which provides integer mass values, HRMS can measure masses to several decimal places. This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₄H₇Cl), HRMS can confirm its elemental composition by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. The presence of chlorine is also readily identified by its characteristic isotopic pattern, with the M+2 peak (due to the ³⁷Cl isotope) having an intensity of about one-third that of the molecular ion peak (M, from the ³⁵Cl isotope).

Table 2: Isotopic Masses for HRMS Analysis of this compound

| Isotope | Exact Mass (amu) | Natural Abundance (%) |

|---|---|---|

| ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 |

| ¹H | 1.007825 | 99.985 |

| ³⁵Cl | 34.968853 | 75.78 |

| ³⁷Cl | 36.965903 | 24.22 |

Photoionization Efficiency (PIE) curves offer a method for distinguishing between isomers. This technique involves measuring the ion signal of a specific mass as a function of the energy of the ionizing photons, typically from a synchrotron source. researchgate.net Different isomers often have distinct ionization energies and fragmentation pathways, which result in unique shapes and onsets in their respective PIE curves. By comparing the experimental PIE curve of an unknown with the reference curves of known isomers, the composition of the sample can be determined. researchgate.net The fitting of experimental PIE curves with reference spectra allows for the identification and quantification of different isomers present in a mixture. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and its specific isomeric form.

The IR spectrum of (E)-2-chloro-2-butene is available in the NIST WebBook, showcasing characteristic absorption bands corresponding to its vibrational modes. For a molecule like this compound, key vibrational modes include C-H stretching and bending, C=C stretching, and C-Cl stretching. The exact frequencies of these vibrations are sensitive to the molecule's geometry, allowing for the differentiation of the (E) and (Z) isomers. For example, the out-of-plane C-H bending vibrations are often characteristic of the substitution pattern around a double bond.

Raman spectroscopy provides complementary information, particularly for non-polar bonds like the C=C double bond, which may show a weak absorption in the IR spectrum. A complete vibrational analysis, often supported by computational calculations, allows for the assignment of all normal modes of vibration for each isomer.

Table 3: Key Vibrational Modes for this compound Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity | Notes |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-3000 | IR and Raman active | From the methyl groups. |

| C-H Stretch (sp²) | 3000-3100 | IR and Raman active | From the vinyl hydrogen. |

| C=C Stretch | 1640-1680 | Stronger in Raman, may be weak in IR | Position sensitive to substitution and stereochemistry. |

| C-H Bend | 1350-1480 | IR and Raman active | Methyl and vinyl C-H bending modes. |

| C-Cl Stretch | 600-800 | IR and Raman active | Position can help distinguish isomers. |

Correlation of Vibrational Modes with Molecular Structure

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a fundamental tool for elucidating the molecular structure of this compound. The vibrational modes observed in the spectra can be directly correlated to the stretching and bending of specific bonds within the molecule, providing a structural fingerprint for both its (Z) and (E) isomers.

The infrared spectrum of this compound exhibits several characteristic absorption bands. The C-H stretching vibrations of the methyl groups typically appear in the region of 2850–3000 cm⁻¹. The carbon-carbon double bond (C=C) stretch, a key feature for an alkene, is observed in the 1640–1680 cm⁻¹ range. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is typically found in the fingerprint region between 580 and 780 cm⁻¹. This region is often complex due to the overlapping of various bending and stretching vibrations, but it is unique for each molecule and can be used for definitive identification.

Analysis of the spectra for the different stereoisomers, such as cis-(Z)-2-chloro-2-butene and trans-(E)-2-chloro-2-butene, can reveal subtle differences. For instance, the out-of-plane C-H bending vibrations can differ, providing clues to the stereochemistry. The entire infrared spectrum, particularly the fingerprint region from 400 to 1500 cm⁻¹, provides a unique pattern for each isomer, allowing for their differentiation.

Below is a table summarizing the principal vibrational modes for this compound based on characteristic frequencies for its functional groups.

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH₃) | 2850 - 3000 | Medium to Strong |

| C=C Stretch | Alkene | 1640 - 1680 | Medium, Variable |

| C-H Bend (Scissoring) | Alkyl (CH₃) | 1450 - 1470 | Medium |

| C-H Bend (Rocking) | Alkyl (CH₃) | 1350 - 1370 | Medium |

| C-Cl Stretch | Chloroalkene | 580 - 780 | Medium to Strong |

| Data compiled from general spectroscopic tables and analysis of related compounds. |

In situ IR Spectroscopy in Mechanistic Reaction Studies

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for studying the mechanisms of chemical reactions in real-time. This technique allows for the continuous monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Heck-Matsuda reaction) or polymerization processes, in situ IR can provide invaluable mechanistic insights. By inserting an attenuated total reflection (ATR) probe made of a chemically resistant material like diamond into the reactor, spectra are collected at regular intervals throughout the reaction.

The disappearance of characteristic absorption bands of this compound (e.g., the C=C stretch around 1670 cm⁻¹ or the C-Cl stretch) can be tracked, while the appearance and growth of new peaks corresponding to products or transient intermediates can be simultaneously observed. This allows for:

Precise determination of reaction kinetics: By plotting the intensity of specific peaks over time, reaction rates and endpoints can be accurately determined.

Identification of intermediates: Short-lived or low-concentration intermediates that might be missed by conventional offline analysis can be detected, offering a more complete picture of the reaction pathway.

Optimization of reaction conditions: The effect of varying parameters such as temperature, pressure, or catalyst concentration can be immediately assessed, facilitating rapid process optimization.

Enhanced safety: For exothermic or potentially hazardous reactions, real-time monitoring can provide early warnings of deviations from normal operating conditions.

For example, in a hypothetical cross-coupling reaction, the consumption of this compound and the formation of a new C-C bond could be tracked by monitoring their respective IR signatures, confirming the proposed mechanism and identifying any potential side reactions.

X-ray Crystallography for Solid-State Structural Verification

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound itself is a low-boiling liquid, this technique is invaluable for the structural verification of its solid derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative compound, a detailed model of the molecular structure, including the conformation and configuration in the solid state, can be generated.

This analysis provides unambiguous proof of the molecular structure, confirming connectivity and stereochemistry which may have been inferred from spectroscopic data. The resulting structural model is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Verification of Bond Lengths and Angles

A key outcome of an X-ray crystal structure determination is the precise measurement of bond lengths and bond angles. This empirical data provides the ultimate verification of the molecular geometry. For a derivative of this compound, X-ray crystallography would yield exact values for the C=C double bond, the C-Cl bond, and the various C-C and C-H bonds within the molecule, as well as the angles between these bonds.

This information is critical for:

Confirming expected geometries: Verifying that bond lengths and angles align with standard values for sp² and sp³ hybridized carbons.

Identifying structural distortions: Detecting any unusual bond lengths or angles that may result from steric strain or electronic effects within the molecule.

Providing data for computational chemistry: Experimental values for bond parameters serve as a benchmark for validating and refining theoretical models, such as those from Density Functional Theory (DFT) calculations.

The table below presents typical bond lengths and angles for related chemical structures, which would be expected for derivatives of this compound.

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

| C=C | 1.34 | C-C=C | 120 |

| C-Cl (on sp² C) | 1.72 | Cl-C=C | 120 |

| C-C (sp²-sp³) | 1.51 | C-C-H | 109.5 |

| C-H (on sp² C) | 1.08 | H-C-H | 109.5 |

| Values are generalized and can vary based on the specific molecular structure and crystalline environment. nist.gov |

Absolute Configuration Determination in Chiral Derivatives

When a derivative of this compound is chiral, meaning it contains one or more stereocenters and is non-superimposable on its mirror image, X-ray crystallography can be used to determine its absolute configuration. This is the actual spatial arrangement of the atoms or groups at a stereocenter, designated as (R) or (S).

For this analysis, a suitable single crystal of one enantiomer is required. The technique of single-crystal X-ray diffraction, particularly when using anomalous dispersion, can unambiguously distinguish between the two possible enantiomers, (R) and (S). This method is considered the "gold standard" for assigning absolute configuration.

The process involves:

Synthesizing a chiral derivative of this compound.

Growing a high-quality single crystal of one of the enantiomers.

Collecting X-ray diffraction data.

Solving the crystal structure and refining the model to determine the Flack parameter, which indicates the correctness of the assigned absolute configuration.

This definitive assignment is crucial in fields like medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be entirely dependent on its specific stereochemistry.

Computational Chemistry and Theoretical Investigations of 2 Chloro 2 Butene

Density Functional Theory (DFT) and Ab Initio Calculations

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like 2-chloro-2-butene. Density Functional Theory (DFT) and ab initio methods are prominent in this field, offering insights into electronic structure, molecular geometry, and reaction energetics.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations, such as those using the B3LYP functional with a 6-31G* basis set, have been employed to predict the bond lengths and angles of this compound, which are consistent with experimental data. A key parameter derived from these calculations is the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. For (Z)-2-chloro-2-butene, this gap is approximately 6.5 eV. This value is significant as it correlates with the molecule's reactivity, particularly in electrophilic addition reactions. A larger HOMO-LUMO gap generally implies greater molecular stability.

Further computational studies on butene derivatives using the B3LYP method with a more extensive 6-311++G(d,p) basis set have also been conducted to determine various reactivity descriptors, including ionization potential, electron affinity, and electrophilicity.

Prediction of Molecular Geometries and Spectroscopic Parameters

Theoretical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and its spectroscopic properties. For this compound, both DFT and ab initio methods have been used to determine its molecular geometry. For instance, studies on related chloroalkanes like 2-chlorobutane (B165301) have utilized ab initio calculations at the HF/6-311+G(d,p) level to study its conformational isomers.

Computational methods are also used to predict spectroscopic parameters. For example, infrared (IR) spectra have been simulated for related compounds, such as the adduct of methyl vinyl ketone oxide and HCl, using the B3LYP/aug-cc-pVTZ method, which aids in the assignment of experimentally observed spectral bands. These theoretical spectra are generated by calculating the vibrational frequencies of the molecule.

Table 1: Calculated Properties of this compound Isomers

| Property | (Z)-2-Chloro-2-butene | (E)-2-Chloro-2-butene | Method | Reference |

| HOMO-LUMO Gap | ~6.5 eV | - | B3LYP/6-31G* | |

| Dipole Moment | 2.2381 D | 1.8246 D | B3LYP/6-311++G(d,p) | |

| Absolute Energy | -616.89910745 a.u. | -616.90122407 a.u. | B3LYP/6-311++G(d,p) |

Note: The absolute energy values indicate that the trans (E) isomer is slightly more stable than the cis (Z) isomer.

Energetics of Isomerization and Conformational Equilibria

The relative stability of isomers and the energy required to convert between them are crucial aspects of a molecule's chemistry. For this compound, isomerization between the (Z) and (E) forms is a key consideration. Thermodynamic studies have shown that the (Z) isomer can isomerize to the more stable (E) isomer, particularly at elevated temperatures. The Gibbs free energy of activation for this process is approximately 120 kJ/mol. At 25°C, the equilibrium ratio of (Z) to (E) isomers is about 60:40, which shifts to 30:70 at 100°C, favoring the (E) isomer.

Computational studies on the isomerization of related butene compounds have also been performed to understand the thermodynamics of these transformations. For instance, the isomerization of 2-butene (B3427860) to 1-butene (B85601) is an endothermic process.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including the identification of transient species like transition states.

Calculation of Reaction Barriers and Heats of Reaction

Theoretical studies on the unimolecular dissociation of the 2-buten-2-yl radical, which can be formed from the photolysis of this compound, have been conducted. These studies determined the dissociation barrier for C-C fission to be 31 ± 2 kcal/mol experimentally, which is in good agreement with the theoretically calculated value of 32.8 ± 2 kcal/mol at the G3//B3LYP level of theory. Furthermore, ab initio calculations have been used to compute barriers for HCl elimination from various chloroalkanes, providing a benchmark for the accuracy of these theoretical methods.

Table 2: Theoretical and Experimental Reaction Energy Data

| Reaction | Parameter | Value | Method | Reference |

| 2,3-Dichlorobutane (B1630595) → this compound + HCl | ΔrH° | 65.3 ± 0.84 kJ/mol | Experimental | |

| 2-Buten-2-yl radical → CH3 + propyne | Dissociation Barrier | 31 ± 2 kcal/mol | Experimental | |

| 2-Buten-2-yl radical → CH3 + propyne | Dissociation Barrier | 32.8 ± 2 kcal/mol | G3//B3LYP | |

| (Z)-2-Chloro-2-butene ⇌ (E)-2-Chloro-2-butene | ΔG‡ (Isomerization) | ~120 kJ/mol | Experimental |

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations that incorporate chemical reactions, often termed reactive MD, are powerful tools for studying complex chemical processes that are inaccessible to purely experimental or quantum mechanical methods alone. These simulations model the dynamic evolution of a system at the atomic level, allowing for the observation of bond formation and breakage over time. researchgate.net

In the context of this compound, computational studies have investigated its behavior in reactive systems, particularly its photodissociation and subsequent unimolecular dissociation pathways. A notable study utilized crossed laser-molecular beam experiments and theoretical calculations to explore the dissociation of the 2-buten-2-yl radical, which is formed by the photolysis of this compound at 193 nm. acs.org

The investigation revealed that the initial photolytic step is the cleavage of the carbon-chlorine bond, producing the 2-buten-2-yl radical. This radical is unstable and undergoes further dissociation through several competing pathways:

C-C fission: leading to the formation of a methyl radical (CH₃) and propyne.

C-H fission: resulting in a hydrogen atom and either 1,2-butadiene (B1212224) or 2-butyne (B1218202). acs.org

The study successfully detected products from all three dissociation channels, as well as from a competing HCl elimination channel directly from the photo-excited this compound molecule. acs.org Theoretical calculations at the G3//B3LYP level of theory were employed to predict the energy barriers for these dissociation pathways. The experimentally determined lowest-energy dissociation barrier of 31 ± 2 kcal/mol was in excellent agreement with the calculated barrier of 32.8 ± 2 kcal/mol for the C-C fission pathway. acs.org These findings demonstrate the synergy between experimental and computational approaches in elucidating the complex dynamics of reactive systems involving this compound.

Chemometric Approaches in Reactivity Prediction

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In computational chemistry, chemometric techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to analyze datasets of molecular descriptors to predict chemical reactivity and classify compounds based on their behavior.

A significant computational and chemometric study investigated a series of butene derivatives, including cis-2-chloro-2-butene, to understand the relationship between molecular structure and reactivity. Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, a range of quantum chemical descriptors were calculated for each molecule. These descriptors serve as numerical representations of the electronic properties that govern reactivity.

Molecular descriptors derived from quantum chemical calculations provide a quantitative basis for predicting the chemical reactivity of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential (IP), electron affinity (EA), and global electrophilicity (ω).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy and a lower LUMO energy generally indicate higher reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Global Electrophilicity (ω): This descriptor quantifies the global electrophilic nature of a molecule, indicating its propensity to act as an electrophile.

In a comparative study of butene derivatives, these descriptors were calculated to evaluate and compare their reactivity. The results indicated that chloro- and bromo-substituted butenes were among the most unstable (i.e., most reactive) derivatives studied. The correlation of these calculated descriptors with experimentally observed reaction rates or equilibrium constants allows for the development of Quantitative Structure-Reactivity Relationships (QSRRs), which can predict the reactivity of new or untested compounds. oup.com

The table below presents some of the calculated molecular descriptors for cis-2-chloro-2-butene and related butene isomers from a DFT study.

| Compound Name | Code | Dipole Moment (µ, Debye) | Total Energy (a.u.) |

|---|---|---|---|

| 1-Butene | AA | 0.4174 | -157.26971212 |

| trans-2-Butene | AC | 0.0000 | -157.27461287 |

| trans-1-Chloro-1-butene | CB | 2.1616 | -616.89393023 |

| 4-Chloro-1-butene | CD | 2.1428 | -616.89316452 |

| cis-2-Chloro-2-butene | CF | 2.2381 | -616.89910745 |

When dealing with a large number of molecular descriptors for multiple compounds, interpreting the data can become complex. PCA and HCA are powerful unsupervised learning techniques used to simplify and visualize the underlying patterns in the data.

Principal Component Analysis (PCA) is a statistical method that reduces the dimensionality of a dataset by transforming the original, correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the original data, allowing for visualization of the relationships between samples in a 2D or 3D plot.

In the study of butene derivatives, PCA was applied to the matrix of calculated molecular descriptors. The analysis revealed that the first three principal components accounted for 99.89% of the total variance (PC1 = 80.69%, PC2 = 17.74%, PC3 = 1.46%). A score plot of PC1 versus PC2 showed a clear distribution of the different butene derivatives, grouping them based on their electronic properties and reactivity. This visualization helps to identify which descriptors are most important for differentiating the compounds.

Hierarchical Cluster Analysis (HCA) is a method that groups similar objects into clusters. The result is typically visualized as a dendrogram, a tree-like diagram that shows the hierarchical relationships between the clusters. HCA was used in tandem with PCA on the butene derivative dataset. It grouped the various isomers based on the similarity of their descriptor values, effectively creating families of compounds with similar reactivity profiles. The clusters identified by HCA could then be mapped onto the PCA plot, providing a more robust interpretation of the chemical similarities and differences among the molecules.

Through these chemometric approaches, researchers can effectively classify compounds like this compound among its isomers and predict its reactivity based on a comprehensive analysis of its computed electronic structure.

Applications of 2 Chloro 2 Butene As a Synthetic Intermediate and Reagent

Precursor in the Synthesis of Value-Added Organic Compounds

2-Chloro-2-butene is a key intermediate in the creation of more complex and valuable organic molecules. Its dual functionality makes it a versatile starting material for a variety of chemical transformations.

Intermediate in Fine Chemical Synthesis